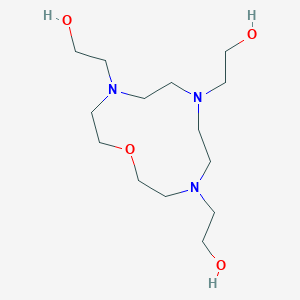
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is a macrocyclic compound known for its unique structure and properties. It is a derivative of triazacyclododecane, which is a type of crown ether. This compound is notable for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triethanolamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or cobalt(III) chloride.
Substitution: Nucleophiles like halides or amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal complexes with enhanced stability.
Substitution: Substituted derivatives with modified properties.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can enhance the reactivity of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with similar complexation properties.
Triaza-12-crown-4: A related crown ether with comparable binding capabilities.
Uniqueness
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is unique due to its specific structure, which includes both nitrogen and oxygen atoms in the macrocyclic ring. This allows for versatile coordination with various metal ions, making it more adaptable for different applications compared to similar compounds .
Properties
CAS No. |
85325-51-5 |
|---|---|
Molecular Formula |
C14H31N3O4 |
Molecular Weight |
305.41 g/mol |
IUPAC Name |
2-[4,10-bis(2-hydroxyethyl)-1-oxa-4,7,10-triazacyclododec-7-yl]ethanol |
InChI |
InChI=1S/C14H31N3O4/c18-10-5-15-1-3-16(6-11-19)8-13-21-14-9-17(4-2-15)7-12-20/h18-20H,1-14H2 |
InChI Key |
TUENNYSZDXTGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOCCN(CCN1CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


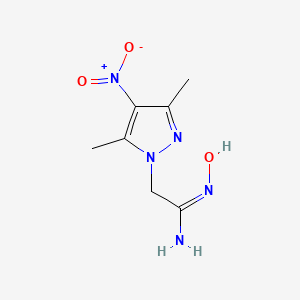

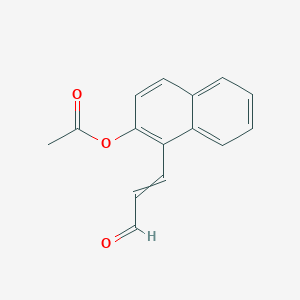
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
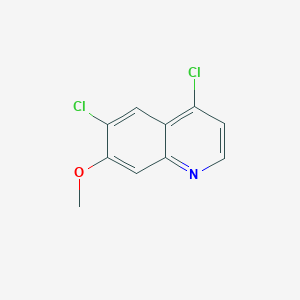
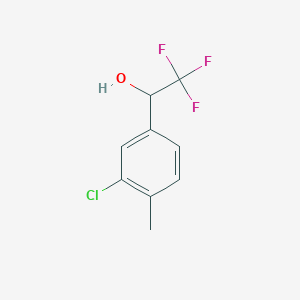

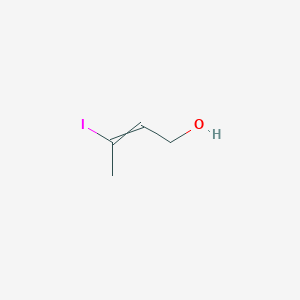
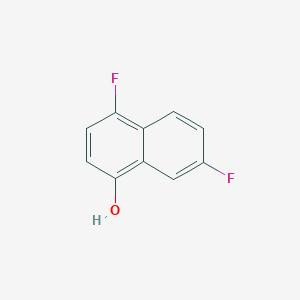
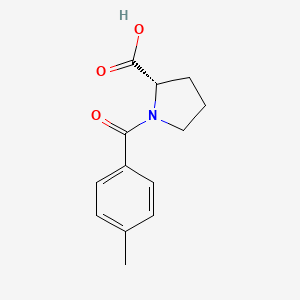
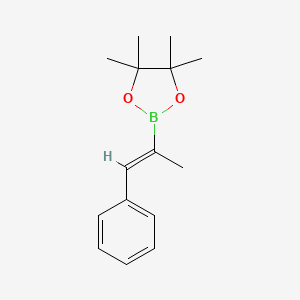

![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

